

Commercial Suppliers and Technical Guide for 2,6-Dibromo-4-nitropyridine

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Compound of Interest

Compound Name: 2,6-Dibromo-4-nitropyridine

Cat. No.: B061615

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, chemical properties, and synthetic applications of **2,6-Dibromo-4-nitropyridine** (CAS No. 175422-04-5). This versatile building block is of significant interest to researchers in drug discovery, medicinal chemistry, and materials science due to its unique reactivity, enabling the synthesis of a wide array of complex molecules.

Commercial Availability

2,6-Dibromo-4-nitropyridine is readily available from a variety of commercial chemical suppliers. The following tables summarize key information from a selection of these suppliers, offering researchers a quick reference for procurement.

Table 1: Commercial Suppliers of **2,6-Dibromo-4-nitropyridine**

Supplier	Purity	Available Quantities	Additional Information
Sigma-Aldrich	≥97%	1 g, 5 g, 10 g, 25 g, 100 g	Marketed under the Ambeed brand. [1]
ChemScene	≥97%	Inquire for details	Offers custom synthesis and commercial production services. [2]
Chem-Impex	≥98% (HPLC)	Inquire for details	Highlights applications in pharmaceuticals, agrochemicals, and materials science. [3]
BLD Pharm	Inquire for details	Inquire for details	Provides access to NMR, HPLC, LC-MS, and UPLC data. [4]
Apollo Scientific	Inquire for details	Inquire for details	Provides MDL number for easy reference.
Otto Chemie Pvt Ltd	97%	Semi-bulk and bulk packs	Worldwide shipping from India. [5]
ChemicalBook	Inquire for details	Inquire for details	Lists several suppliers and provides chemical properties. [6]

Table 2: Physicochemical Properties of **2,6-Dibromo-4-nitropyridine**

Property	Value	Source
CAS Number	175422-04-5	[1] [2] [5] [6]
Molecular Formula	C ₅ H ₂ Br ₂ N ₂ O ₂	[1] [2] [3] [5]
Molecular Weight	281.89 g/mol	[2] [3] [5]
Appearance	Pale yellow crystalline powder	[3]
Melting Point	121-124 °C	[3]
Purity	Typically ≥97% or ≥98% (HPLC)	[1] [2] [3]
Storage Conditions	0-8°C, Keep in dark place, inert atmosphere	[1] [3]

Synthetic Applications and Reactivity

2,6-Dibromo-4-nitropyridine is a highly functionalized scaffold, making it a valuable intermediate in organic synthesis. Its reactivity is primarily dictated by the presence of two bromine atoms and a strongly electron-withdrawing nitro group. This unique combination allows for a range of chemical transformations, particularly in the construction of polysubstituted pyridine systems which are privileged structures in medicinal chemistry.

The two bromine atoms serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the facile introduction of diverse carbon-based substituents. Concurrently, the nitro group at the 4-position significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), allowing for the selective replacement of the bromine atoms or even the nitro group with a variety of nucleophiles, including amines and alkoxides.

This dual reactivity makes **2,6-Dibromo-4-nitropyridine** an indispensable building block for creating libraries of compounds for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors and other small-molecule therapeutics.

Experimental Protocols

The following are detailed, representative experimental protocols for key reactions utilizing **2,6-Dibromo-4-nitropyridine** as a starting material.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of **2,6-Dibromo-4-nitropyridine** with an arylboronic acid. This reaction is fundamental for the formation of carbon-carbon bonds.

Materials:

- **2,6-Dibromo-4-nitropyridine** (1.0 equiv)
- Arylboronic acid (1.1-1.5 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 , 2.0-3.0 equiv)
- Degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v)
- Schlenk flask and magnetic stirrer
- Inert gas (Argon or Nitrogen)

Procedure:

- To a dry Schlenk flask containing a magnetic stir bar, add **2,6-Dibromo-4-nitropyridine**, the arylboronic acid, and the base.
- Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
- Under a positive flow of the inert gas, add the palladium catalyst to the flask.
- Add the degassed solvent mixture to the reaction flask via syringe.
- Heat the reaction mixture to 80-100 °C with vigorous stirring.

- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and water.
- Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This protocol outlines a general procedure for the copper-palladium catalyzed Sonogashira coupling of **2,6-Dibromo-4-nitropyridine** with a terminal alkyne.

Materials:

- **2,6-Dibromo-4-nitropyridine** (1.0 equiv)
- Terminal alkyne (1.1 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 0.05 equiv)
- Copper(I) iodide (CuI , 0.025 equiv)
- Amine base (e.g., diisopropylamine, 7.0 equiv)
- Anhydrous solvent (e.g., THF)
- Reaction vessel and magnetic stirrer

Procedure:

- To a solution of **2,6-Dibromo-4-nitropyridine** in the anhydrous solvent at room temperature, add sequentially the palladium catalyst, copper(I) iodide, the amine base, and the terminal alkyne.
- Stir the reaction for 3 hours at room temperature.
- Monitor the reaction progress by TLC.
- Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.
- Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
- Purify the residue by flash column chromatography on silica gel to afford the coupled product.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol provides a general method for the SNAr reaction of **2,6-Dibromo-4-nitropyridine** with a primary or secondary amine.

Materials:

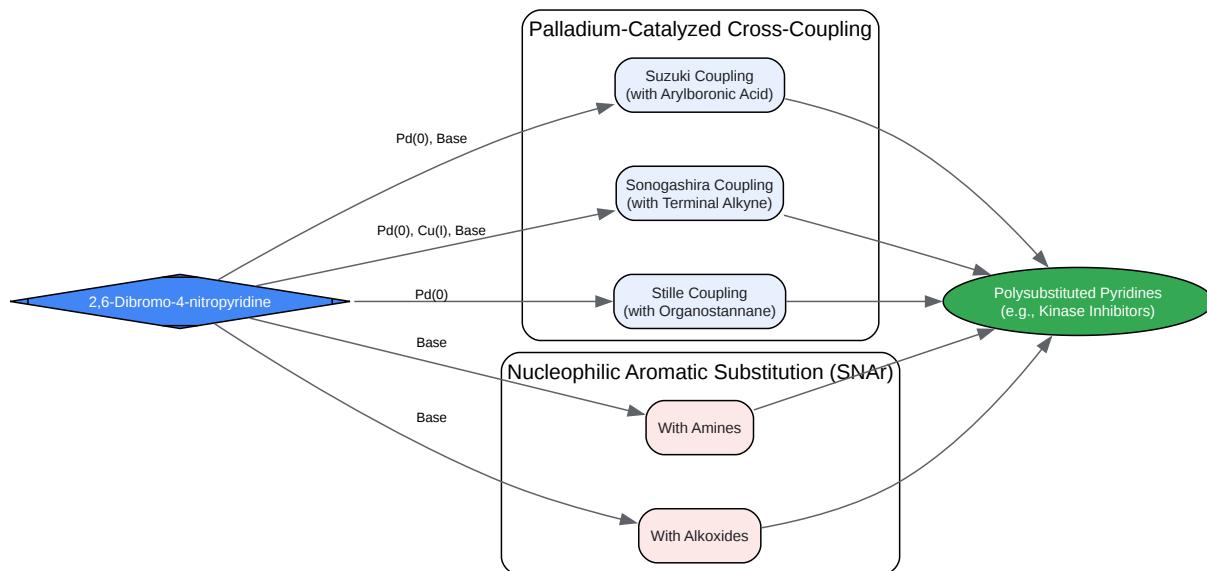
- **2,6-Dibromo-4-nitropyridine** (1.0 equiv)
- Amine nucleophile (1.1 equiv)
- Base (e.g., triethylamine, 1.2 equiv)
- Anhydrous solvent (e.g., ethanol)
- Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

- To a round-bottom flask, add **2,6-Dibromo-4-nitropyridine** and dissolve it in the anhydrous solvent.
- Add the amine nucleophile to the solution, followed by the addition of the base.
- Heat the reaction mixture to reflux and maintain for 2-4 hours.
- Monitor the progress of the reaction by TLC until the starting material is consumed.
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel.

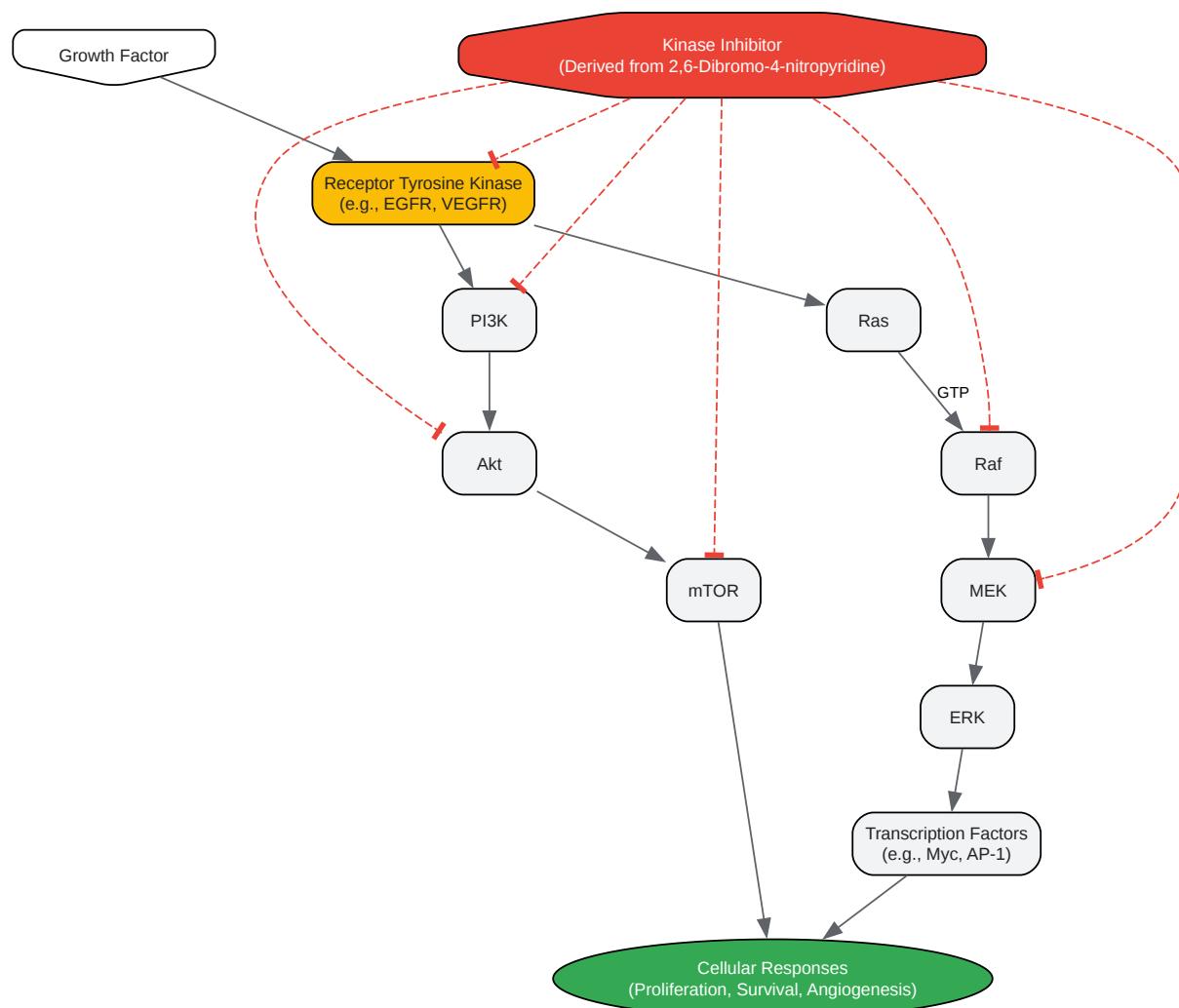
Visualizations

The following diagrams illustrate the synthetic utility of **2,6-Dibromo-4-nitropyridine** and a representative signaling pathway that can be targeted by molecules synthesized from this versatile building block.



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Caption: Synthetic pathways for functionalizing **2,6-Dibromo-4-nitropyridine**.



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Caption: A representative kinase signaling pathway targeted by inhibitors.

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